molecular formula C14H9Br B049045 9-Bromoanthracene CAS No. 1564-64-3

9-Bromoanthracene

Cat. No. B049045
CAS RN: 1564-64-3
M. Wt: 257.12 g/mol
InChI Key: ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
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Description

9-Bromoanthracene is an aryl halide compound . It is a bromine-derived anthracene . The molecular formula is C14H9Br .


Synthesis Analysis

The synthesis of 9-Bromoanthracene involves the dissolution of Anthracene in CHCl3, then N-bromosuccinimide is added, stirred, and reacted continuously . The CH2Cl2 solution is then dried and the residue is recrystallized from anhydrous ethanol to give 9-Bromoanthracene .


Molecular Structure Analysis

The molecular weight of 9-Bromoanthracene is 257.12 g/mol . The IUPAC Standard InChIKey is ZIRVQSRSPDUEOJ-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C (=C1)C=C3C=CC=CC3=C2Br .


Chemical Reactions Analysis

9-Bromoanthracene is known to reversibly photodimerize in a head-to-tail fashion upon irradiation by long-wavelength ultraviolet light . The photodimers of 9-Bromoanthracene are suitable to be used as alkyl halide initiators in the atom transfer radical polymerization (ATRP) reactions .


Physical And Chemical Properties Analysis

The density of 9-Bromoanthracene is 1.5±0.1 g/cm3 . The boiling point is 389.7±11.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 61.4±3.0 kJ/mol . The flash point is 190.3±13.7 °C . The index of refraction is 1.733 .

Mechanism of Action

Target of Action

9-Bromoanthracene is a mono-brominated anthracene at the 9-position . It is primarily used as an intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) . The primary targets of 9-Bromoanthracene are the molecules involved in these synthesis reactions.

Mode of Action

The mode of action of 9-Bromoanthracene involves its interaction with other molecules in chemical reactions. For example, it can participate in atom transfer radical polymerization (ATRP) reactions as an alkyl halide initiator . In these reactions, 9-Bromoanthracene interacts with its targets, leading to the formation of new chemical bonds and the synthesis of new compounds.

Biochemical Pathways

It is known that 9-bromoanthracene is involved in the synthesis of pahs . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline. They are also produced when coal, oil, gas, wood, garbage, and tobacco are burned .

Result of Action

The primary result of 9-Bromoanthracene’s action is the synthesis of PAHs . These compounds have various applications, including in the production of dyes, plastics, and pesticides, as well as in the pharmaceutical industry .

Action Environment

The action, efficacy, and stability of 9-Bromoanthracene can be influenced by various environmental factors. These can include the temperature and pressure at which chemical reactions occur, the presence of other chemicals, and the specific conditions of the reaction environment. For example, the synthesis of PAHs involving 9-Bromoanthracene can be influenced by factors such as the presence of catalysts and the temperature of the reaction .

Safety and Hazards

9-Bromoanthracene causes skin irritation and serious eye irritation . It may cause respiratory irritation and genetic defects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

9-bromoanthracene
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InChI

InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H
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InChI Key

ZIRVQSRSPDUEOJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br
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Molecular Formula

C14H9Br
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DSSTOX Substance ID

DTXSID6049224
Record name 9-Bromoanthracene
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Molecular Weight

257.12 g/mol
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Physical Description

Yellow or greenish-yellow powder; [Alfa Aesar MSDS]
Record name 9-Bromoanthracene
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Product Name

9-Bromoanthracene

CAS RN

1564-64-3
Record name 9-Bromoanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 9-Bromoanthracene?

A: 9-Bromoanthracene has a molecular formula of C14H9Br and a molecular weight of 257.13 g/mol. []

Q2: What are the key spectroscopic features of 9-Bromoanthracene?

A: 9-Bromoanthracene can be characterized by various spectroscopic methods. For example, its 1H NMR spectrum shows characteristic peaks for the aromatic protons of the anthracene ring system. [, ] The anisotropic polarizability of 9-Bromoanthracene has been determined using dipole moment and molar Kerr constant measurements. []

Q3: How does the bromine substituent affect the electronic properties of the anthracene molecule?

A: The bromine atom, being electron-withdrawing, influences the electron density distribution within the anthracene ring. This impacts its reactivity, particularly in electrophilic aromatic substitution reactions, and its photophysical properties like fluorescence. [, , ]

Q4: Is there a difference in the electron affinity of 9-Bromoanthracene compared to anthracene?

A: Yes, the electron affinity of 9-Bromoanthracene is slightly higher than that of anthracene, estimated to be around 0.61 ± 0.10 eV compared to 0.556 eV for anthracene. This difference arises from the electron-withdrawing nature of the bromine substituent. []

Q5: What are some common synthetic applications of 9-Bromoanthracene?

A: 9-Bromoanthracene is a versatile building block in organic synthesis. It readily undergoes various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the introduction of diverse substituents at the 9-position of the anthracene scaffold. [, , , , , , ]

Q6: Can 9-Bromoanthracene be used in the synthesis of 9-Anthraceneboronic acid?

A: Yes, 9-Bromoanthracene can be converted to 9-Anthraceneboronic acid through a reaction with butyl lithium followed by treatment with a boron electrophile. []

Q7: How does the reactivity of 9-Bromoanthracene in nucleophilic aromatic substitution (SNAr) compare to other haloanthracenes?

A: The reactivity of haloarenes in SNAr reactions is influenced by the halogen and the electron density of the aromatic ring. While 9-Bromoanthracene can participate in SNAr reactions, electron-deficient haloanthracenes, like 9-chloroanthracene, would generally react faster due to the stronger electron-withdrawing effect of chlorine. []

Q8: Has 9-Bromoanthracene been utilized in Diels-Alder reactions?

A: Yes, studies have shown that 9-Bromoanthracene can act as a diene in Diels-Alder reactions with appropriate dienophiles, even in the solid state. [, ] This reactivity allows for the construction of complex polycyclic systems.

Q9: How does the bromine substituent affect the photophysical properties of 9-Bromoanthracene?

A: The heavy atom effect of bromine promotes intersystem crossing in 9-Bromoanthracene, leading to enhanced triplet state formation compared to anthracene. This characteristic makes it useful for studying triplet-state phenomena and as a photosensitizer. [, ]

Q10: What is the significance of studying the triplet-triplet extinction coefficients of 9-Bromoanthracene?

A: Understanding the triplet-triplet extinction coefficients provides valuable information about the excited-state properties and dynamics of 9-Bromoanthracene. These coefficients are crucial for quantifying triplet state populations and studying photochemical processes involving triplet states. []

Q11: Can 9-Bromoanthracene form photodimers?

A: Yes, 9-Bromoanthracene, similar to anthracene, can undergo [4 + 4] photocycloaddition reactions to form photodimers upon UV irradiation. These photodimers have been investigated as potential initiators for controlled radical polymerization. [, ]

Q12: What is the role of 9-Bromoanthracene in studying photochemical debromination reactions?

A: Research involving the photolysis of 9-Bromoanthracene in the presence of amines, such as N,N-dimethylaniline or triethylamine, has provided insights into the mechanisms of photochemical debromination reactions. These studies highlight the role of solvent effects and the involvement of radical intermediates. [, , ]

Q13: What is the thermal stability of 9-Bromoanthracene?

A: 9-Bromoanthracene exhibits good thermal stability, with a melting point exceeding 300 °C. [] This property is advantageous for applications requiring elevated temperatures.

Q14: Are there any studies on the solubility of 9-Bromoanthracene?

A: While specific solubility data may vary depending on the solvent and conditions, 9-Bromoanthracene is generally soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. Its solubility in aqueous media is limited. Understanding the solubility profile is essential for optimizing reaction conditions and material processing. [, ]

Q15: Are there any known environmental concerns regarding 9-Bromoanthracene?

A: As a halogenated polycyclic aromatic hydrocarbon, 9-Bromoanthracene raises potential environmental concerns. Its presence in the environment, particularly in surface sediments, has been linked to urbanization and industrial activities. [] Further research is needed to assess its ecotoxicological effects and develop appropriate waste management strategies.

Q16: Have there been any computational studies on 9-Bromoanthracene?

A: While specific computational studies may vary, researchers have employed computational methods to investigate the conformational preferences of 9-substituted anthracenes, including 9-Bromoanthracene, using molecular mechanics and quantum chemical calculations. [] These studies provide insights into the structural features and dynamics of these molecules.

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